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Compound of Interest

Compound Name: 3-Bromo-4-cyanopyridine

Cat. No.: B120836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-
cyanopyridine as a versatile building block in medicinal chemistry. The unique arrangement of

the bromo, cyano, and pyridine functionalities makes this compound a valuable scaffold for the

synthesis of a diverse range of biologically active molecules, particularly in the development of

kinase inhibitors for oncology.

Introduction
3-Bromo-4-cyanopyridine is a key intermediate in organic synthesis, widely utilized in the

development of pharmaceuticals.[1][2] Its pyridine ring is a common feature in many approved

drugs, and the presence of a bromine atom and a cyano group allows for a variety of chemical

transformations. The bromine atom serves as a handle for cross-coupling reactions such as the

Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of various aryl and

heteroaryl substituents. The cyano group can be hydrolyzed, reduced, or participate in

cycloaddition reactions to generate further molecular diversity. These features make 3-Bromo-
4-cyanopyridine a privileged starting material for the synthesis of potent and selective

inhibitors of various protein kinases, including PIM-1 and Rho kinase, which are implicated in

cancer and other diseases.[3][4]
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A summary of the key physicochemical properties of 3-Bromo-4-cyanopyridine is provided in

the table below.

Property Value Reference

CAS Number 13958-98-0 [2]

Molecular Formula C₆H₃BrN₂ [2]

Molecular Weight 183.01 g/mol [2]

Appearance
White to gray to brown powder

or crystals
[2]

Melting Point 91 - 95 °C [2]

Purity ≥ 96% (GC) [2]

Key Applications in Medicinal Chemistry
3-Bromo-4-cyanopyridine is a versatile precursor for the synthesis of various therapeutic

agents. Its derivatives have shown significant potential in several key areas of drug discovery.

PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase that is overexpressed in various human cancers and plays a

crucial role in cell survival and proliferation. Consequently, it has emerged as an attractive

target for the development of novel anticancer therapies. A number of potent PIM-1 inhibitors

have been synthesized using 3-cyanopyridine scaffolds.[3]

The general workflow for the development of such inhibitors is depicted below.
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Workflow for Kinase Inhibitor Development.
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The following table summarizes the in vitro inhibitory activity of various cyanopyridine-based

compounds against PIM-1 kinase and their cytotoxic effects on different cancer cell lines.

Compound ID PIM-1 IC₅₀ (µM)
Cancer Cell
Line

Cytotoxicity
IC₅₀ (µM)

Reference

7h 0.281 MCF-7 (Breast) 1.89 [2]

8f 0.58 MCF-7 (Breast) 1.69 [2]

Compound A 0.05 - - [2]

Compound D 0.019 - - [2]

2b 0.248 PC-3 (Prostate) - [2]

3b 0.13 PC-3 (Prostate) - [2]

4b 0.326 PC-3 (Prostate) - [2]

5b 0.245 PC-3 (Prostate) - [2]

4c 0.61 HepG-2 (Liver) 8.02 [3]

4d 0.46 HepG-2 (Liver) 6.95 [3]

Rho Kinase (ROCK) Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators

of the actin cytoskeleton and are implicated in various cellular processes, including cell

contraction, motility, and proliferation. Dysregulation of the ROCK signaling pathway is

associated with several diseases, including hypertension, glaucoma, and cancer. Several

pyridine-based molecules have been identified as potent ROCK inhibitors.

The following diagram illustrates the central role of PIM-1 in cell signaling pathways,

highlighting its downstream targets involved in cell survival and proliferation.
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Simplified PIM-1 Signaling Pathway.
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The following protocols provide detailed methodologies for key reactions involving 3-Bromo-4-
cyanopyridine. These are generalized procedures and may require optimization for specific

substrates.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-
Aryl-3-cyanopyridines
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of 3-
Bromo-4-cyanopyridine with an arylboronic acid.

Materials:

3-Bromo-4-cyanopyridine (1.0 eq)

Arylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

1,4-Dioxane

Water (degassed)

Round-bottom flask or reaction vial

Inert gas (Nitrogen or Argon) supply

Magnetic stirrer and heating mantle/oil bath

Procedure:

To a dry round-bottom flask or reaction vial, add 3-Bromo-4-cyanopyridine, the arylboronic

acid, and potassium carbonate.

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
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Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an

inert atmosphere.

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water

per 1 mmol of 3-Bromo-4-cyanopyridine).

Stir the reaction mixture at 80-90 °C under the inert atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-

cyanopyridine.

Buchwald-Hartwig Amination for the Synthesis of 3-
Amino-4-cyanopyridine Derivatives
This protocol outlines a general procedure for the palladium-catalyzed amination of 3-Bromo-
4-cyanopyridine.

Materials:

3-Bromo-4-cyanopyridine (1.0 eq)

Amine (1.1-1.5 eq)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

Phosphine ligand (e.g., Xantphos, 2-4 mol%)
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Sodium tert-butoxide (NaOtBu) (1.5-2.5 eq)

Anhydrous toluene or 1,4-dioxane

Schlenk tube or similar glassware for inert atmosphere reactions

Inert gas (Nitrogen or Argon) supply

Magnetic stirrer and heating plate

Procedure:

To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst,

phosphine ligand, and sodium tert-butoxide under an inert atmosphere.

Add 3-Bromo-4-cyanopyridine to the Schlenk tube.

Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).

Add the anhydrous solvent via syringe.

Add the amine to the reaction mixture via syringe.

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110

°C).

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-

MS).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired N-

substituted-3-amino-4-cyanopyridine.

Conclusion
3-Bromo-4-cyanopyridine is a highly valuable and versatile building block in medicinal

chemistry. Its strategic functionalization through established synthetic methodologies, such as

Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides a robust platform for

the generation of diverse chemical libraries. The successful application of this scaffold in the

development of potent kinase inhibitors, particularly against PIM-1, underscores its significance

in modern drug discovery and development. The protocols and data presented herein serve as

a practical guide for researchers and scientists aiming to leverage the synthetic potential of 3-
Bromo-4-cyanopyridine in their quest for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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